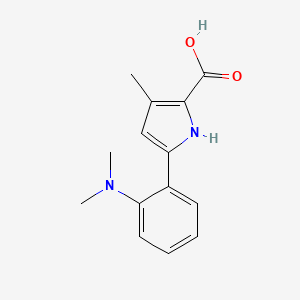
5-(2-(Dimethylamino)phenyl)-3-methyl-1H-pyrrole-2-carboxylicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-(Dimethylamino)phenyl)-3-methyl-1H-pyrrole-2-carboxylic acid is an organic compound that features a pyrrole ring substituted with a dimethylamino group and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(Dimethylamino)phenyl)-3-methyl-1H-pyrrole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-(dimethylamino)benzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide can lead to the formation of the desired pyrrole derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The exact methods may vary depending on the scale and desired application of the compound.
化学反応の分析
Types of Reactions
5-(2-(Dimethylamino)phenyl)-3-methyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrole derivatives.
科学的研究の応用
5-(2-(Dimethylamino)phenyl)-3-methyl-1H-pyrrole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 5-(2-(Dimethylamino)phenyl)-3-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The carboxylic acid group can also form ionic bonds with target proteins, affecting their activity and stability .
類似化合物との比較
Similar Compounds
N,N-Dimethylaniline: Shares the dimethylamino group but lacks the pyrrole ring and carboxylic acid group.
2-(Dimethylamino)benzoic acid: Contains the dimethylamino and carboxylic acid groups but lacks the pyrrole ring.
3-Methylpyrrole-2-carboxylic acid: Contains the pyrrole ring and carboxylic acid group but lacks the dimethylamino group.
Uniqueness
5-(2-(Dimethylamino)phenyl)-3-methyl-1H-pyrrole-2-carboxylic acid is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of both the dimethylamino group and the carboxylic acid group on the pyrrole ring allows for diverse interactions with other molecules, making it a versatile compound for various applications.
特性
分子式 |
C14H16N2O2 |
|---|---|
分子量 |
244.29 g/mol |
IUPAC名 |
5-[2-(dimethylamino)phenyl]-3-methyl-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C14H16N2O2/c1-9-8-11(15-13(9)14(17)18)10-6-4-5-7-12(10)16(2)3/h4-8,15H,1-3H3,(H,17,18) |
InChIキー |
IMLFHGMQRFXLEP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(NC(=C1)C2=CC=CC=C2N(C)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3R)-6-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13040085.png)


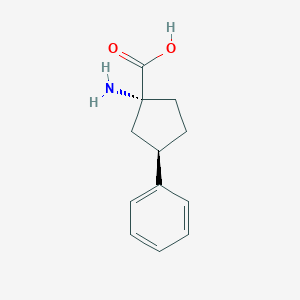

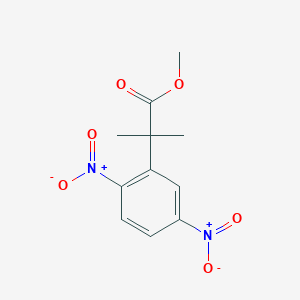

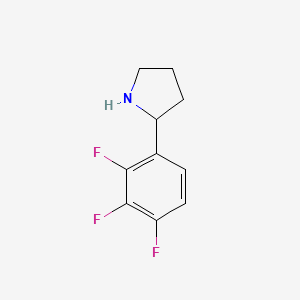
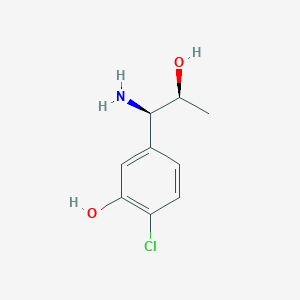
![4-(2-Methoxyphenyl)-2-methylimidazo[1,5-A]pyrimidine-8-carboxylic acid](/img/structure/B13040137.png)
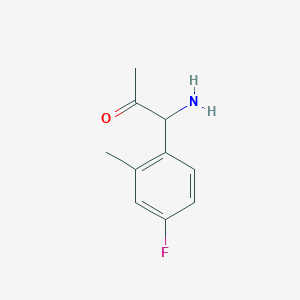

![Tert-butyl 2-fluoro-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B13040160.png)
